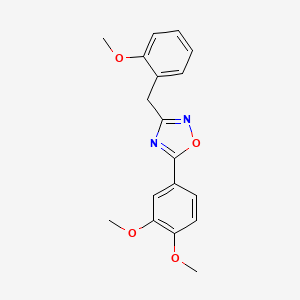![molecular formula C10H15N3O3S B5888378 methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)
methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate, also known as Mocap, is an insecticide commonly used in agriculture to control nematodes, aphids, and other pests. It was first introduced in the 1960s and is still widely used today.
Wirkmechanismus
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, in the insect's nervous system, causing paralysis and ultimately death.
Biochemical and Physiological Effects:
methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has been shown to have low toxicity to mammals, including humans, due to its low affinity for mammalian acetylcholinesterase. However, it can still have harmful effects if ingested or absorbed through the skin. Symptoms of methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate poisoning in humans include nausea, vomiting, diarrhea, and respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate is a useful tool for studying the role of acetylcholinesterase in insect physiology and behavior. It can be used to study the effects of acetylcholine accumulation on nerve function and to investigate potential targets for insecticide development. However, methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has limitations in terms of its selectivity and specificity, as it can also inhibit acetylcholinesterase in non-target organisms.
Zukünftige Richtungen
There are several areas of future research for methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate. One area of interest is the development of more selective and specific insecticides that target only pest species. Another area of research is the investigation of the potential use of methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate in controlling mosquito populations and reducing the transmission of mosquito-borne diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate on non-target organisms and to develop strategies for minimizing its impact on the environment.
Synthesemethoden
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate is synthesized by reacting 2-aminothiazole with formaldehyde and morpholine. The resulting product is then reacted with methyl isocyanate to give methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including nematodes, aphids, and mites. methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has also been studied for its potential use in controlling mosquito populations, which can transmit diseases such as malaria and dengue fever.
Eigenschaften
IUPAC Name |
methyl N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-15-10(14)12-9-11-6-8(17-9)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFJEWNRHDJBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(S1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Morpholin-4-ylmethyl-thiazol-2-yl)-carbamic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)



![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)
![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5888375.png)

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5888397.png)